molecular formula C15H16N2 B1598014 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 394655-11-9

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No. B1598014
M. Wt: 224.3 g/mol
InChI Key: HGJZFDLYTIVNHC-UHFFFAOYSA-N
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Description

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound that has been synthesized and studied for its potential pharmacological properties . It is structurally related to 2-phenyl-4’- (2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine-1-carbonyl)benzanilide .


Synthesis Analysis

The synthesis of compounds structurally related to 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been reported. For instance, a series of compounds was synthesized using a common 1- (1-phenylethenyl)-1,2,3,4-tetrahydroisoquinoline precursor to the required ylide or N-oxide intermediate . The Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements were applied to afford concise syntheses .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is based on structures generated from information available in databases . Single crystal X-ray structure determinations were employed to define the conformational characteristics for each ring type .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine include the Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements . These rearrangements have been applied to afford concise syntheses of phenyl-substituted representatives of each of the reduced 1H-3-benzazonine and 4,3-benzoxazonine systems .

Scientific Research Applications

1. Anti-Cancer Agents

  • Application Summary: This compound has been used in the design and synthesis of novel anti-cancer agents . Specifically, derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which have shown high anti-tumor activity .
  • Methods of Application: The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

2. Arginine Vasopressin Antagonists

  • Application Summary: Compounds structurally related to 2-phenyl-4’- (2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine-1-carbonyl)benzanilide have demonstrated arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

3. 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines

  • Application Summary: A group of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines having structures with amino, hydroxy substituents at the 7,8-positions of the benzazepine nucleus is disclosed .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,13,16-17H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJZFDLYTIVNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377994
Record name 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

CAS RN

394655-11-9
Record name 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
Reactant of Route 5
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Citations

For This Compound
1
Citations
福島清吾, 赤堀幸男, 坂本征則, 野呂和子… - YAKUGAKU …, 1970 - jstage.jst.go.jp
Catalytic reduction of 2-methyl-4-phenyl-3H-1, 5-benzodiazepine (IV) gave 2-methyl-4-phenyl-2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine (V) which was assumed to be a mixture of …
Number of citations: 2 www.jstage.jst.go.jp

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